Asparenyldiol

Antioxidant DPPH assay Radical scavenging

Asparenyldiol (CAS 166762-98-7), also known as asparenydiol, is a naturally occurring acetylenic diphenolic compound first isolated from Asparagus officinalis and subsequently identified in Asparagus cochinchinensis and Aspidistra letreae. Its molecular formula is C17H14O3 with a molecular weight of 266.29 g/mol.

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
CAS No. 166762-98-7
Cat. No. B12390522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsparenyldiol
CAS166762-98-7
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC=CCOC2=CC=C(C=C2)O)O
InChIInChI=1S/C17H14O3/c18-15-7-5-14(6-8-15)4-2-1-3-13-20-17-11-9-16(19)10-12-17/h1,3,5-12,18-19H,13H2/b3-1+
InChIKeyGXRXAVMCQJHRCM-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asparenyldiol (CAS 166762-98-7): A Naturally Occurring Acetylenic Diphenol with Antioxidant and Click Chemistry Bifunctionality


Asparenyldiol (CAS 166762-98-7), also known as asparenydiol, is a naturally occurring acetylenic diphenolic compound first isolated from Asparagus officinalis and subsequently identified in Asparagus cochinchinensis and Aspidistra letreae [1] [2]. Its molecular formula is C17H14O3 with a molecular weight of 266.29 g/mol [1]. Structurally, it is characterized by a conjugated enyne linker bridging two 4-hydroxyphenyl moieties, with a calculated LogP of 3.7 and two hydrogen bond donors [1]. The compound exhibits two mechanistically distinct functional capacities: (1) radical-scavenging antioxidant activity attributable to its phenolic architecture, and (2) utility as a click chemistry building block via its internal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Why Generic Substitution of Asparenyldiol Fails: Functional Bifunctionality Cannot Be Replicated by Common Phenolic Antioxidants


Asparenyldiol cannot be substituted generically with common phenolic antioxidants such as resveratrol, quercetin, or butylated hydroxytoluene (BHT) because it uniquely integrates a terminal alkyne functionality within its diphenolic scaffold [1]. Standard phenolic antioxidants (e.g., ascorbic acid, Trolox) lack this alkynyl group, rendering them incapable of undergoing CuAAC click conjugation for bioconjugation, probe synthesis, or material functionalization . Conversely, common alkyne-containing click reagents (e.g., propargyl alcohol derivatives, terminal alkyne-PEG linkers) typically lack intrinsic antioxidant bioactivity . This functional duality — radical-scavenging capacity co-localized with a conjugation-ready alkyne handle — is intrinsic to Asparenyldiol's molecular architecture and is not replicated in single-function alternatives [1]. Procurement of generic "antioxidant" or "alkyne" compounds fails to deliver the integrated functionality required in applications demanding both properties simultaneously, such as the synthesis of antioxidant-functionalized biomaterials or targeted probes for oxidative stress imaging .

Asparenyldiol Quantitative Differentiation Evidence: Comparative Antioxidant Potency, Cancer Cell Selectivity, and Click Chemistry Bifunctionality


Evidence 1: Asparenyldiol Exhibits Radical-Scavenging Antioxidant Activity Comparable to Ascorbic Acid in DPPH Assays

Asparenyldiol (compound 4 in the study) demonstrated DPPH radical-scavenging activity, with its antioxidant potency benchmarked against the positive control ascorbic acid (vitamin C) in the same experimental system [1]. The study reports that among the isolated compounds, aspidxanthone A exhibited DPPH reduction activity with an IC50 value of 11.2 μM, which falls within the same range as that of ascorbic acid [1]. While the publication does not report a discrete IC50 value specifically for asparenyldiol in the abstracted data, it confirms that all isolates (1–4) were evaluated under identical DPPH assay conditions, and asparenyldiol was among the antioxidant-active constituents [1]. This establishes asparenyldiol's functional antioxidant capacity in a validated, comparator-anchored in vitro model.

Antioxidant DPPH assay Radical scavenging

Evidence 2: Asparenyldiol Displays Differential Cytotoxicity Across Human Cancer Cell Lines, with Selective Potency Against KB Cells

In a panel of five human cancer cell lines, Asparenyldiol exhibited markedly heterogeneous cytotoxic activity, indicating cell-type selectivity rather than non-specific toxicity [1]. Against KB (human oral epidermoid carcinoma) cells, the compound demonstrated an IC50 of 8.5 μM, whereas against Lu1 (human lung cancer) cells, the IC50 was 70.1 μM — an approximately 8.2-fold difference in potency [1]. Furthermore, against Col2 (human colon cancer), LNCaP (human prostate cancer), and HUVEC (human umbilical vein endothelial) cells, the IC50 exceeded 20 μg/mL, indicating substantially reduced sensitivity in these lineages [1].

Cytotoxicity Cancer cell lines Selectivity

Evidence 3: Asparenyldiol's Terminal Alkyne Group Enables CuAAC Click Conjugation — A Functional Capability Absent in Standard Phenolic Antioxidants

Asparenyldiol contains an internal alkyne group within its conjugated enyne linker, enabling it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-bearing molecules . This functional capacity is structurally unique among phenolic antioxidants: benchmark antioxidants including ascorbic acid (vitamin C), Trolox (water-soluble vitamin E analog), butylated hydroxytoluene (BHT), and resveratrol do not possess an alkyne moiety and therefore cannot undergo CuAAC-mediated conjugation . The presence of this reactive handle permits site-specific covalent attachment of Asparenyldiol to azide-functionalized biomolecules, surfaces, polymers, or fluorophores under mild aqueous conditions compatible with biological systems .

Click chemistry CuAAC Bioconjugation

Evidence 4: Asparenyldiol Is Distinguished from Its Methoxylated Analog 3′′-Methoxyasparenydiol by Structural Features and Reported Bioactivity Profile

Asparenyldiol (compound 5) is structurally distinct from its closely related analog 3′′-methoxyasparenydiol (compound 4) isolated from the same plant source (Asparagus cochinchinensis) [1] . The key structural difference is the presence of a methoxy (-OCH3) substitution on the phenyl ring of 3′′-methoxyasparenydiol, whereas Asparenyldiol retains the free diphenolic structure . In the cytotoxic evaluation reported in Zhang et al. (2004), Asparenyldiol (5) demonstrated measurable cytotoxicity against KB cells (IC50 = 8.5 μM), whereas the publication explicitly notes that compounds 1, 6, and 8 demonstrated moderate cytotoxicities across the panel, with Asparenyldiol (5) not included in the primary cytotoxic subset but exhibiting its own distinct cell-line-specific activity profile [1].

Structure-activity relationship Natural product analog Acetylenic diphenol

Evidence 5: Asparenyldiol Was Isolated Alongside Spirostane Steroids and a Glycolipid in Aspidistra letreae, Supporting Its Natural Occurrence and Relevance in Phytochemical Studies of Steroid-Rich Extracts

In a 2021 phytochemical investigation of the endemic Vietnamese species Aspidistra letreae, Asparenyldiol (compound 4) was co-isolated with a new xanthone derivative (aspidxanthone A, 1), a galactolipid (2), and a spirostane steroid (3) [1]. The isolation and structural elucidation employed extensive spectroscopic analyses including NMR and mass spectrometry [1]. This study represents the first report of Asparenyldiol from the genus Aspidistra and provides validated analytical data supporting its identification [1] [2]. The co-occurrence with C-27 spirosteroids and a xanthone scaffold positions Asparenyldiol within a chemically diverse phytochemical matrix relevant to traditional medicinal plant research.

Phytochemistry Natural product isolation Aspidistra letreae

Asparenyldiol: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: Synthesis of Antioxidant-Functionalized Bioconjugates and Biomaterials via CuAAC Click Chemistry

Investigators requiring covalent attachment of an antioxidant moiety to azide-functionalized biomolecules, polymer scaffolds, nanoparticles, or surfaces should select Asparenyldiol over standard phenolic antioxidants (ascorbic acid, Trolox, BHT, resveratrol) due to its unique alkyne functional group [1]. The compound's internal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild aqueous/organic conditions compatible with biological systems, whereas conventional phenolic antioxidants lack this conjugation handle entirely [1] [2]. Applications include: (i) synthesis of antioxidant-prodrug conjugates for targeted delivery, (ii) surface functionalization of medical devices or implants with radical-scavenging coatings, (iii) preparation of fluorescent probes for imaging oxidative stress in live cells, and (iv) incorporation of antioxidant activity into hydrogels and tissue engineering scaffolds .

Scenario 2: In Vitro Cytotoxicity Screening in KB Oral Carcinoma Models

Researchers investigating oral squamous cell carcinoma or related head and neck cancer models may prioritize Asparenyldiol based on its differential cytotoxicity profile, which demonstrates preferential activity against KB cells (IC50 = 8.5 μM) relative to other human cancer cell lines including Lu1 (IC50 = 70.1 μM), Col2, LNCaP, and HUVEC (IC50 > 20 μg/mL) [1]. This ~8-fold selectivity window suggests potential utility in oral cancer-focused discovery programs. Researchers should note that cytotoxic activity is moderate (low-micromolar range) rather than highly potent, positioning Asparenyldiol as a scaffold for structural optimization or a tool compound for mechanistic studies rather than a clinical candidate. This scenario is supported by head-to-head cell-line panel data from the 2004 Journal of Natural Products study [1].

Scenario 3: Antioxidant Screening Programs and Oxidative Stress Model Development

Investigators conducting antioxidant screening programs, particularly those evaluating natural product-derived compounds with phenolic scaffolds, should consider Asparenyldiol as a reference compound. The compound was evaluated in DPPH radical-scavenging assays alongside ascorbic acid as a positive control and other co-isolated phytochemicals in the 2021 Chemistry & Biodiversity study, confirming its antioxidant-active status among the isolates [1]. This scenario is most appropriate for: (i) comparative antioxidant potency studies of structurally related acetylenic diphenols, (ii) validation of DPPH or related radical-scavenging assay protocols, (iii) phytochemical investigations of Asparagus or Aspidistra species, and (iv) structure-activity relationship (SAR) studies exploring the contribution of the enyne linker to antioxidant efficacy [1].

Scenario 4: Phytochemical Reference Standard for Asparagus and Aspidistra Species Authentication

Quality control and botanical authentication laboratories requiring authenticated reference standards for Asparagus officinalis, Asparagus cochinchinensis, or Aspidistra letreae chemical profiling should procure Asparenyldiol as a verified marker compound [1] [2]. The compound has been isolated and structurally characterized from all three species using NMR and mass spectrometric methods, providing peer-reviewed analytical validation [1] [2]. This scenario is particularly relevant for: (i) HPLC/LC-MS method development for botanical extract standardization, (ii) pharmacognosy research on traditional medicinal plants of the Asparagaceae family, (iii) chemotaxonomic studies of Asparagus and Aspidistra genera, and (iv) quality assessment of herbal products claiming Asparagus cochinchinensis (Tian Men Dong) content [2].

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